molecular formula C19H17N5OS B2643593 3-(4-methoxyphenyl)-7-((1-phenylethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 863500-75-8

3-(4-methoxyphenyl)-7-((1-phenylethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B2643593
CAS No.: 863500-75-8
M. Wt: 363.44
InChI Key: QNBPGLUBKRABBT-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-7-((1-phenylethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine, also known as MPTP, is a chemical compound that has been studied for its potential applications in scientific research. MPTP is a triazolopyrimidine derivative that has been shown to have a range of biochemical and physiological effects, making it a promising compound for further investigation.

Scientific Research Applications

Structural Analysis and Synthesis

  • Rearrangement into Triazolo[4,3-a]pyrimidines: This compound can undergo structural rearrangement into triazolo[4,3-a]pyrimidines, as demonstrated in a study that explored the mechanism of this transformation. The structural details were confirmed through single crystal X-ray diffraction data (Lashmanova et al., 2019).

Biological Activity

  • Antimicrobial Activity: Various derivatives of this compound, including those incorporating a thiophene moiety, have shown significant antimicrobial properties. This was evident in studies assessing their effectiveness against various bacterial and fungal strains (Mabkhot et al., 2016).
  • Potential as Anticancer Agents: The compound's derivatives have been investigated for their anticancer properties. This includes studies on their synthesis and evaluation against human liver cancer cell lines, indicating potential use as anticancer agents (Helaly et al., 2014).

Chemical Reactions and Properties

  • Tautomerization and Steric Effects: The compound can exhibit imine-enamine tautomerism, influenced by the steric effects of substituents. This aspect has been studied to understand the tautomeric equilibrium in related dihydroazolopyrimidines (Desenko et al., 1993).

Pharmaceutical Applications

  • PET Tracer Development: Derivatives of this compound have been developed for Positron Emission Tomography (PET) imaging, particularly for mapping cerebral adenosine A2A receptors. This indicates its potential use in neuroimaging and neuroscience research (Zhou et al., 2014).

Properties

IUPAC Name

3-(4-methoxyphenyl)-7-(1-phenylethylsulfanyl)triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5OS/c1-13(14-6-4-3-5-7-14)26-19-17-18(20-12-21-19)24(23-22-17)15-8-10-16(25-2)11-9-15/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNBPGLUBKRABBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)SC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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